3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
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Description
3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic molecule with the molecular formula C20H23N5O3 and a molecular weight of approximately 381.44 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole moiety, which is known for its diverse biological activities. The structural representation is as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.44 g/mol
- Canonical SMILES : CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C
Property | Value |
---|---|
Molecular Formula | C20H23N5O3 |
Molecular Weight | 381.44 g/mol |
Purity | >90% |
LogP | 4.352 |
Polar Surface Area | 76.467 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing tetrazole groups. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study on related tetrazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.
Antimicrobial Activity
Tetrazole-containing compounds have been explored for their antimicrobial properties. The presence of the tetrazole ring enhances the interaction with microbial enzymes, leading to effective inhibition.
- Research Findings : In vitro studies indicated that certain tetrazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Neuroprotective Effects
The neuroprotective effects of tetrazole derivatives have also been documented, particularly in models of neurodegenerative diseases.
- Case Study : Research has shown that certain tetrazoles can inhibit neuronal nitric oxide synthase, providing a protective effect against neurotoxicity induced by substances like methamphetamine.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Research Findings : In animal models, related compounds demonstrated reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-7-17(13(2)9-12)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)6-8-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJWGEGBVMJBEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.